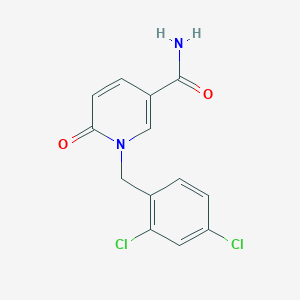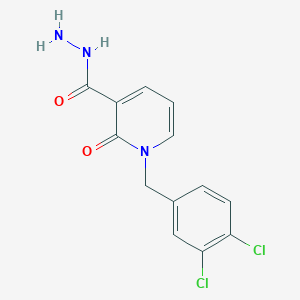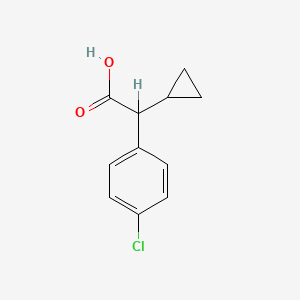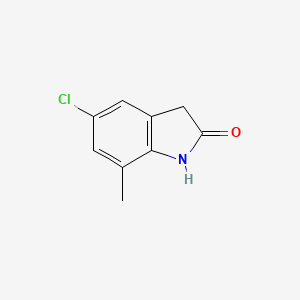![molecular formula C13H11ClO2 B3034949 [2-(4-Chlorophenoxy)phenyl]methanol CAS No. 25562-90-7](/img/structure/B3034949.png)
[2-(4-Chlorophenoxy)phenyl]methanol
Overview
Description
[2-(4-Chlorophenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis :
- (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, producing epoxides with high enantioselectivities (Lu, Xu, Liu, & Loh, 2008).
Environmental Chemistry and Catalysis :
- A study on the adsorption of chlorophenol on the Cu(111) surface was conducted to understand the catalyzed formation of dioxin compounds on copper surfaces, involving 2-chlorophenol and its derivatives (Altarawneh et al., 2008).
- Research on the formation mechanism of PCDD/Fs from 2-chlorophenol precursors provided new insights into the potential of chlorinated phenyl radical and α-ketocarbene in PCDD/F formation, a key environmental concern (Pan, Zhang, Han, Zhan, & Liu, 2013).
Medicinal Chemistry and Drug Development :
- The synthesis and optimization of antitubercular activities in a series of [4-(aryloxy)phenyl]cyclopropyl methanols, including derivatives of 4-chlorophenyl, demonstrated significant activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Photocatalysis and Organic Reactions :
- A study on the aryl cations from aromatic halides explored the photochemical generation and reactivity of 4-hydroxy(methoxy)phenyl cation, a derivative of chlorophenols, in various solvents (Protti, Fagnoni, Mella, & Albini, 2004).
Lipid Dynamics and Biophysical Studies :
- Research on methanol's effect on lipid dynamics revealed its impact on the structure-function relationship associated with bilayer composition in biological membranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Advanced Oxidation Processes :
- The Cr(III)/Cr(VI) redox cycle was investigated for oxidative degradation of chlorophenoxy herbicides like 4-chlorophenol, emphasizing the environmental application of these compounds (Bokare & Choi, 2011).
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of [2-(4-Chlorophenoxy)phenyl]methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include but are not limited to pH, temperature, and the presence of other molecules. The exact influence of these factors on this compound is yet to be determined.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, benzylic halides, which share a similar structure to [2-(4-Chlorophenoxy)phenyl]methanol, typically react via an SN1 or SN2 pathway, depending on the degree of substitution .
Molecular Mechanism
It is known that benzylic halides, which have a similar structure, can undergo free radical reactions . This suggests that this compound may also participate in similar reactions.
Properties
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNWPYRZNHEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297728 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-90-7 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25562-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)






![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
